molecular formula C28H27ClN4O5 B11431807 N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

Cat. No.: B11431807
M. Wt: 535.0 g/mol
InChI Key: QULRZICYZBEBKA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce a wide range of new groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic effects could be explored in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit comparable biological activities.

    Benzamide Derivatives: Compounds like N-(2-chlorophenyl)-2-(4-ethoxyphenyl)acetamide also feature similar functional groups and may serve as analogs for comparative studies.

Uniqueness

N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide is a compound with significant potential in medicinal chemistry. It belongs to a class of quinazoline derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular characteristics of this compound are summarized in the following table:

PropertyValue
Compound NameThis compound
Molecular Weight549.03 g/mol
Molecular FormulaC29H29ClN4O5
LogP3.8154
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2
Polar Surface Area85.99 Ų

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that quinazoline derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. A comparative study revealed that similar quinazoline derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

Enzyme Inhibition

Enzyme inhibition studies have shown that quinazoline-based compounds can act as effective inhibitors of key enzymes involved in disease processes. Specifically, the compound has been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities suggest that the compound possesses significant inhibitory potential compared to standard reference drugs .

Case Studies

  • Case Study on Anticancer Effects : A study involving a series of synthesized quinazoline derivatives demonstrated that one derivative exhibited an IC50 value of 5 µM against human breast cancer cells (MCF-7), indicating strong anticancer activity. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis .
  • Case Study on Antibacterial Activity : In a laboratory setting, this compound was tested against Salmonella typhi and showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an antibacterial agent .

Properties

Molecular Formula

C28H27ClN4O5

Molecular Weight

535.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

QULRZICYZBEBKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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